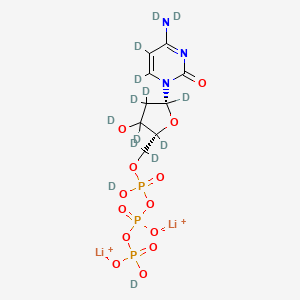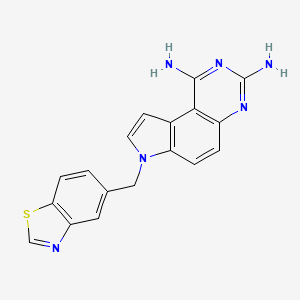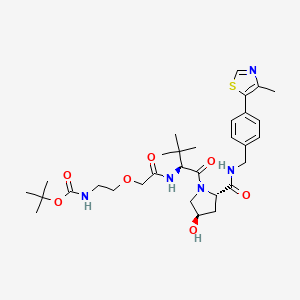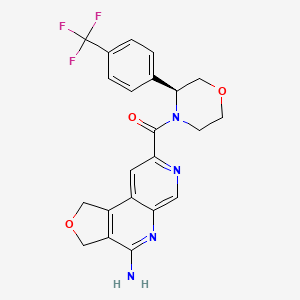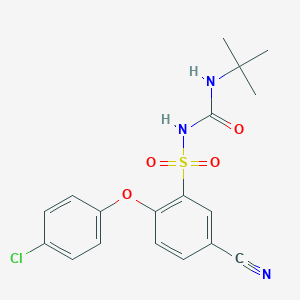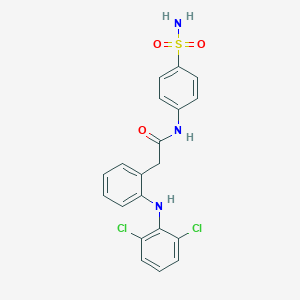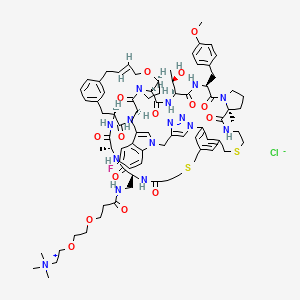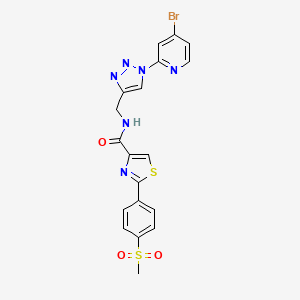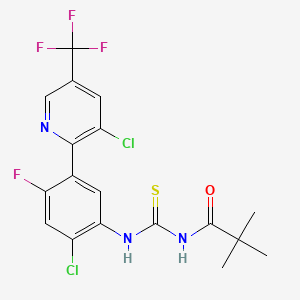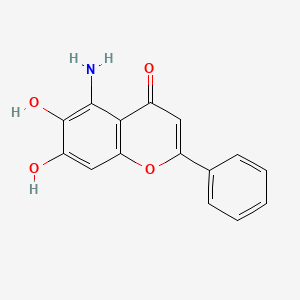
5-NH2-Baicalein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nitration of baicalein followed by reduction to introduce the amino group . The reaction conditions often include the use of nitric acid for nitration and a reducing agent such as tin(II) chloride for the reduction step .
Industrial Production Methods
Industrial production of 5-NH2-Baicalein may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-NH2-Baicalein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Tin(II) chloride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
5-NH2-Baicalein has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and other diseases.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of 5-NH2-Baicalein involves its interaction with various molecular targets and pathways. It has been shown to:
Inhibit enzymes: Such as lipoxygenases and cytochrome P450 enzymes.
Modulate signaling pathways: Including the NF-κB and MAPK pathways.
Induce apoptosis: In cancer cells by activating caspases and other apoptotic proteins
Comparaison Avec Des Composés Similaires
Similar Compounds
Baicalein: The parent compound with similar pharmacological properties.
Baicalin: A glycoside form of baicalein with higher water solubility but lower bioavailability.
Chrysin: Another flavonoid with similar anti-inflammatory and anticancer properties.
Uniqueness of 5-NH2-Baicalein
This compound is unique due to the presence of the amino group, which enhances its biological activity and potential therapeutic applications. This modification allows for more targeted interactions with molecular pathways and improved pharmacokinetic properties compared to its parent compound .
Propriétés
Formule moléculaire |
C15H11NO4 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
5-amino-6,7-dihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-14-13-9(17)6-11(8-4-2-1-3-5-8)20-12(13)7-10(18)15(14)19/h1-7,18-19H,16H2 |
Clé InChI |
CJAAFLWTKFOSGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
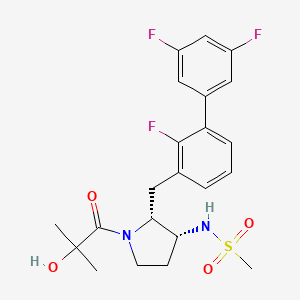
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
